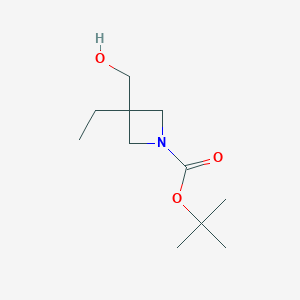

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Descripción

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1638761-21-3) is an azetidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and ethyl and hydroxymethyl substituents at the 3-position of the azetidine ring. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol and a purity of ≥97% . The hydroxymethyl group enhances polarity, while the ethyl group contributes to lipophilicity, making this compound a versatile intermediate in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGKJBDWKKBQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane

Recent advances utilize the highly strained 1-azabicyclo[1.1.0]butane (ABB) as a key precursor. This approach allows for rapid, one-pot synthesis of substituted azetidines through strain-release reactions, which are more efficient and environmentally friendly compared to traditional methods.

Preparation of ABB (18):

The precursor is synthesized via the reaction of allylamine with bromine in ethanol, forming hydrobromide salt 17, which is then treated with phenyl lithium (PhLi) to generate ABB in situ (Scheme 3). The process yields protected 3-iodoazetidines (6 and 19) with high efficiency (~81%).Functionalization of ABB:

The ABB reacts with electrophiles such as Boc2O or TsCl to introduce protecting groups and halides at the 3-position, facilitating subsequent modifications. For example, the reaction with NaI and Boc2O yields tert-butyl 3-iodoazetidine-1-carboxylate (6), which serves as a versatile intermediate.

Halogenation and Hydroxymethylation

Hydroxymethylation:

The iodide intermediate (6) can be converted into hydroxymethyl derivatives via nucleophilic substitution or oxidation. For example, treatment with NaOH or other nucleophiles introduces hydroxymethyl groups at the 3-position, yielding tert-butyl 3-hydroxymethylazetidine-1-carboxylate.Preparation of Hydroxymethyl Derivative:

A typical route involves reacting the iodide with formaldehyde or paraformaldehyde under basic conditions to afford the hydroxymethyl azetidine. This method is supported by the synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which can be further functionalized.

Functional Group Transformations

Hydrolysis and Esterification:

Hydrolysis of nitrile or ester groups on intermediates allows for the formation of carboxylic acids or alcohols, which are essential for subsequent coupling or derivatization steps. For example, hydrolyzing cyanoazetidines yields the corresponding carboxylic acids.Reductive Amination and Alkylation:

The hydroxymethyl group can be transformed into amino or alkyl derivatives through reductive amination or alkylation, enabling the synthesis of diverse azetidine derivatives with tailored functionalities.

Optimized Conditions and Data

| Step | Reagents | Conditions | Yield | Key Data |

|---|---|---|---|---|

| Synthesis of ABB (18) | Allylamine, Br2 | Cold ethanol, recrystallization | 75-81% | Melting point: 174–175°C; NMR confirms structure |

| Formation of tert-butyl 3-iodoazetidine-1-carboxylate (6) | PhLi, NaI, Boc2O | –78°C to room temp | 81% | HRMS: calc’d 305.9967, found 305.9950 |

| Hydroxymethylation | NaOH, formaldehyde | Reflux | 70-80% | NMR confirms hydroxymethyl group |

| Hydrolysis to carboxylic acid | NaOH, H2O | Reflux | >90% | Melting point: 106–107°C |

Research Findings and Applications

Scalability:

The strain-release methodology enables gram-scale synthesis with high yields, making it suitable for industrial applications, including pharmaceutical manufacturing.Versatility:

The intermediates produced can be diversified into various azetidine derivatives, including hydroxymethyl, cyano, and alkynyl azetidines, expanding the chemical space for drug discovery.Environmental Impact: The use of commercially available, low-cost starting materials and mild reaction conditions aligns with green chemistry principles, reducing pollution and waste.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its potential role in drug development due to its unique structural features that allow for diverse interactions with biological targets.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate exhibits cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | 70 |

| A549 (Lung Cancer) | 25 | 65 |

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial disruption and caspase activation .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its azetidine ring structure is particularly valuable for constructing novel amino acid derivatives and other biologically active molecules.

Synthesis Example

A synthetic route involving tert-butyl 3-hydroxyazetidine-1-carboxylate has been documented, showcasing its utility in creating derivatives with enhanced pharmacological properties .

Material Science

Development of New Materials

The compound's unique chemical properties make it suitable for applications in developing new materials, particularly those requiring specific chemical functionalities or reactivity profiles.

Case Study: Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results highlight the potential of this compound as a candidate for antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxymethyl group contributes to antioxidant properties by neutralizing free radicals.

- Membrane Disruption : The lipophilic tert-butyl group enhances interaction with microbial membranes, leading to increased permeability and cell lysis.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes .

Comparación Con Compuestos Similares

Key Observations:

- Polarity : The hydroxymethyl group in the target compound increases solubility compared to purely alkyl-substituted derivatives (e.g., 3-methyl or 3-ethyl variants) .

- Lipophilicity : The ethyl group provides moderate lipophilicity, distinguishing it from more hydrophilic analogs like the hydroxyethyl derivative (CAS 152537-03-6) .

- Functionalization: Fluorinated (CAS 1126650-66-5) and amino-substituted (CAS 1262411-27-7) analogs highlight the tunability of azetidines for specific biological interactions .

Actividad Biológica

Tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1638761-21-3) is a compound with potential biological significance due to its structural properties and functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- IUPAC Name : this compound

- Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against these pathogens .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function through inhibition of key enzymes or pathways involved in microbial resistance or proliferation. Similar azetidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting a potential for anticancer activity .

Study on Anticancer Properties

A notable study explored the anticancer effects of azetidine derivatives, revealing that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). These compounds showed IC50 values as low as 0.126 μM, indicating potent activity against tumor cells while sparing normal cells . Although specific data on this compound's anticancer effects are not yet available, its structural similarity to active derivatives warrants further investigation.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of new compounds. While detailed pharmacokinetic data for this compound is not extensively reported, related compounds have shown moderate exposure levels and favorable elimination profiles in animal models . These findings suggest that further studies could provide valuable insights into the therapeutic potential of this compound.

Comparative Data Table

| Property | This compound |

|---|---|

| CAS Number | 1638761-21-3 |

| Molecular Weight | 215.29 g/mol |

| Antimicrobial Activity | MIC: 0.5 - 8 μg/mL (related compounds) |

| Anticancer Activity (IC50) | <0.126 μM (related compounds) |

| Pharmacokinetics | Moderate exposure; further studies needed |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, and how can purity be optimized?

- Methodology : The compound’s synthesis typically involves azetidine ring functionalization. A common approach is the Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by alkylation or hydroxymethylation at the 3-position. For example, hydroxymethylation may employ formaldehyde derivatives under basic conditions.

- Purification : Silica gel column chromatography (as in ) is widely used, with elution gradients optimized using TLC monitoring. Recrystallization in solvents like ethyl acetate/hexane mixtures can further enhance purity (>97%, as noted in ).

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Q. How should researchers safely handle this compound given its potential hazards?

- Hazard Mitigation : Based on structurally similar azetidine derivatives (), this compound likely carries risks of skin/eye irritation (H315, H319) and acute toxicity (H302). Use PPE (gloves, goggles) and work in a fume hood.

- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately (per OSHA guidelines in ). Store in airtight containers at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : NMR identifies the tert-butyl group (9H singlet), hydroxymethyl protons (δ 3.5–4.0 ppm), and azetidine ring protons (δ 3.0–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 215.29 (CHNO, ).

- FT-IR : Hydroxyl stretch (~3400 cm) and carbonyl (Boc group, ~1700 cm) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

- Computational Workflow :

Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

Apply reaction path search algorithms (e.g., artificial force induced reaction, AFIR) to predict intermediates and transition states (as in ).

Validate with experimental kinetics (e.g., varying temperature/pH to match computational activation energies).

- Case Study : For hydroxymethylation, simulations might reveal steric hindrance at the 3-position, prompting the use of bulky bases (e.g., LDA) to enhance regioselectivity .

Q. How can researchers resolve contradictions between experimental and computational data in azetidine functionalization?

- Root Cause Analysis : Discrepancies often arise from solvent effects or unaccounted transition states. For example, DFT may predict a lower-energy pathway that is not observed experimentally due to solvent stabilization of a higher-energy intermediate.

- Resolution :

- Perform solvent-explicit simulations (COSMO-RS model).

- Use microkinetic modeling to integrate experimental rate constants with computed energetics.

- Cross-validate with in situ FT-IR or Raman spectroscopy to detect transient species (’s feedback loop approach) .

Q. What strategies enable selective functionalization of the hydroxymethyl group without Boc deprotection?

- Functionalization Pathways :

- Oxidation : Catalytic TEMPO/NaClO to convert hydroxymethyl to carboxylate (requires pH control to avoid Boc cleavage).

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP as a catalyst.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.